Brevinin-1Eb
Description
Brevinin-1Eb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, isolated from the skin secretions of Rana esculenta (edible frog). It is part of a larger superfamily of amphibian host-defense peptides characterized by a conserved N-terminal hydrophobic domain and a C-terminal cyclic heptapeptide motif (often stabilized by a disulfide bond) . The nomenclature follows the modified Simmaco system, where "Brevinin-1" denotes the peptide family, "E" indicates the species (R. esculenta), and lowercase letters (e.g., "Eb") differentiate isoforms . This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa, with emerging research exploring its anticancer and immunomodulatory properties .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VIPFVASVAAEMMPHVYCAASRKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Brevinin-1Eb exhibits potent antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Antibacterial Efficacy
This compound has shown significant antibacterial activity, with effective minimum inhibitory concentrations (MICs) reported against various bacterial strains. The following table summarizes its antibacterial activity:
Antiviral Properties
Research has indicated that derivatives of brevinin peptides, including this compound, possess antiviral activity against viruses such as herpes simplex virus (HSV). Studies have shown that modifications to the peptide can enhance its efficacy while reducing cytotoxic effects on host cells.
Mechanism Against Viruses
This compound's antiviral mechanism is believed to involve direct interaction with viral lipid membranes, which disrupts viral integrity and replication processes. This property positions it as a potential candidate for therapeutic applications in viral infections resistant to conventional treatments .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to modulate immune responses by inhibiting pro-inflammatory cytokines.
Cytokine Modulation
This compound has been shown to suppress the release of inflammatory mediators such as TNF-α and IL-6 in macrophage models. This suggests its potential use in treating inflammatory conditions .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines.
Cell Line Studies
Studies have demonstrated that brevinin derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells . The following table summarizes findings related to its anticancer activity:
Case Studies and Research Findings
Several case studies have documented the applications and effectiveness of this compound in various contexts:
- A study demonstrated that Brevinin-1BW (a close analogue) effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .
- Another investigation into Brevinin-1GHd highlighted its ability to bind lipopolysaccharides (LPS) and reduce inflammation in murine models, marking it as a promising candidate for treating sepsis-related complications .
Comparison with Similar Compounds
Structural Comparison
Brevinin peptides are classified into two major families (Brevinin-1 and Brevinin-2) based on sequence length and disulfide bond patterns. Brevinin-1Eb and its closest analogs are distinguished by amino acid substitutions in the C-terminal cyclic region, which influence target specificity and stability.
Table 1: Structural Features of this compound and Analogous Peptides
| Peptide | Source | Length (AA) | Disulfide Bonds | Key Residues (C-terminal) |
|---|---|---|---|---|
| This compound | Rana esculenta | 24 | 1 (Cys17-Cys23) | KVALCKAVSSCLTC |
| Brevinin-1Ea | Rana esculenta | 24 | 1 (Cys17-Cys23) | KVALCKAVSSCLAC |
| Brevinin-2SY | Rana sylvatica | 25 | 2 (Cys8-Cys16, Cys19-Cys24) | GIGGTLVKGAAKLAANAALPKKISQC |
| Temporin-1Eb | Rana esculenta | 13 | None | FLPLIGRVLSGIL |
Key observations:
- This compound and Brevinin-1Ea differ by a single residue (Thr vs. Ala at position 21), impacting hydrophobicity and membrane interaction .
- Brevinin-2 family members (e.g., Brevinin-2SY) are longer, lack the cyclic C-terminal motif, and rely on α-helical domains for activity .
- Temporins (e.g., Temporin-1Eb) are shorter, linear peptides with distinct mechanisms of action .
Functional Comparison
Antimicrobial Activity
this compound demonstrates stronger Gram-negative bacterial inhibition compared to Brevinin-1Ea, likely due to its Thr21 residue enhancing electrostatic interactions with lipopolysaccharides . However, both exhibit lower hemolytic activity than Brevinin-2 peptides, which have higher cytotoxicity due to their prolonged α-helical structures .
Anticancer Potential this compound disrupts mitochondrial membranes in cancer cells, a mechanism less pronounced in Brevinin-2 peptides. For example, Brevinin-2SY shows preferential activity against leukemia cells but requires higher concentrations to achieve effects comparable to this compound .
Clinical and Pharmacological Perspectives
Preparation Methods
Source and Initial Isolation
Brevinin-1Eb, like other Brevinin peptides, is originally isolated from the skin secretions of frogs, such as Rana esculenta and related species. The initial extraction involves gentle stimulation of the amphibian skin (e.g., norepinephrine stimulation) to obtain secretions without harming the animal. This biological material is then subjected to chromatographic purification guided by amino acid sequencing data obtained from cDNA cloning and mass spectrometry analysis.
Molecular Cloning and Sequence Identification
The identification of this compound’s amino acid sequence is commonly achieved through molecular cloning techniques:
- cDNA cloning from skin-derived libraries enables the determination of precursor protein sequences.
- The deduced amino acid sequences guide the purification of peptides from skin secretions using reverse-phase chromatography.
- Mass spectrometry confirms the sequence and purity of the isolated peptides.
This molecular approach allows for the design of synthetic analogs and facilitates recombinant expression strategies.
Chemical Synthesis: Solid Phase Peptide Synthesis (SPPS)
Due to the limited quantity obtainable from natural sources and the need for high purity, this compound is typically prepared by chemical synthesis using SPPS, a well-established method for peptide production.
Key steps in SPPS for this compound:
| Step | Description |
|---|---|
| Resin selection | Commonly Wang resin or Rink amide resin is used depending on desired peptide C-terminal modification (acid or amide). |
| Amino acid coupling | Fmoc-protected amino acids are sequentially coupled to the resin-bound peptide chain using activators such as HBTU and bases like DIPEA. |
| Fmoc deprotection | Removal of the Fmoc protecting group using 20-40% piperidine in DMF, typically in two stages (short and longer incubation). |
| Washing steps | Resin is washed with DMF, MeOH, and DCM to remove excess reagents and byproducts. |
| Cleavage from resin | Peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to prevent side reactions, typically for 1-1.5 hours. |
| Peptide precipitation | Cleaved peptides are precipitated using cold methyl tert-butyl ether (MTBE) or ether, then centrifuged and lyophilized. |
This process is automated on peptide synthesizers, allowing precise control over sequence assembly and reproducibility.
Recombinant Expression Systems
Some Brevinin peptides, including analogs related to this compound, have been produced using recombinant DNA technology:
- The synthetic gene encoding the peptide is cloned into expression vectors such as pET32a(+).
- Expression is conducted in Escherichia coli as a fusion protein (e.g., thioredoxin fusion) to enhance solubility and yield.
- The fusion partner is removed enzymatically (e.g., Factor Xa protease) to release the mature peptide.
- Purification is performed using affinity chromatography (e.g., Ni²⁺-chelating chromatography).
This method allows scalable production but requires careful optimization to maintain peptide activity and reduce hemolytic side effects.
Purification and Characterization
After synthesis or recombinant expression, this compound requires purification and analytical verification:
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purification, often using C18 or ODS columns.
- Peptide purity is assessed by HPLC peak area analysis, aiming for >95% purity.
- Molecular weight and identity confirmation are performed by mass spectrometry techniques such as MALDI-TOF.
- Secondary structure analysis (e.g., circular dichroism spectroscopy) confirms the peptide’s α-helical conformation in membrane-mimetic environments.
Structural Modifications to Reduce Hemolytic Activity
Native this compound exhibits strong hemolytic activity, which limits its therapeutic application. Preparation methods often include strategic modifications to the peptide sequence to reduce toxicity while retaining antimicrobial potency:
These modifications are incorporated during SPPS or recombinant gene design.
Summary Table: Preparation Methods of this compound
| Preparation Method | Description | Advantages | Challenges |
|---|---|---|---|
| Natural extraction | Skin secretion collection and chromatographic purification | Natural product, biologically relevant | Low yield, animal ethical concerns |
| Molecular cloning & cDNA analysis | Identification of sequence, guiding synthetic efforts | Accurate sequence data | Requires molecular biology expertise |
| Solid Phase Peptide Synthesis (SPPS) | Automated chemical synthesis on resin with Fmoc chemistry | High purity, scalable, modifiable | Costly, requires peptide synthesis equipment |
| Recombinant expression | Fusion protein expression in E. coli followed by cleavage | Scalable production, cost-effective | Requires optimization, possible inclusion body formation |
| Structural modification | Sequence alterations to reduce hemolysis | Improved therapeutic profile | May alter activity, requires testing |
Q & A
Q. How should researchers document methods for reproducibility in this compound studies?
- Methodological Answer : Follow the Beilstein Journal’s experimental reporting standards:
- Main text : Summarize critical steps (e.g., HPLC gradients, assay conditions).
- Supplementary files : Provide raw spectra, chromatograms, and simulation trajectories.
- Code availability : Share scripts for data analysis (e.g., Python/R) on repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
